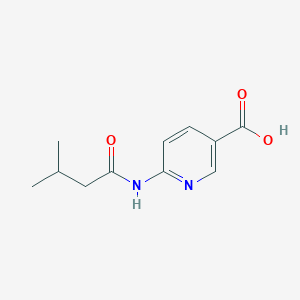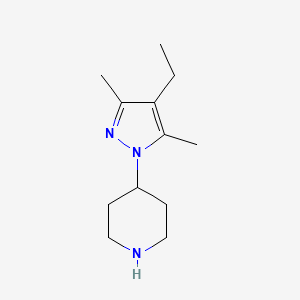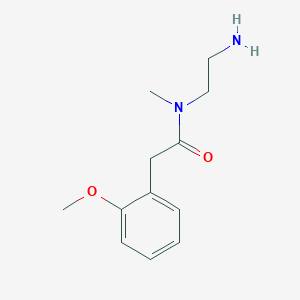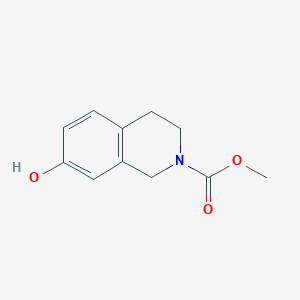![molecular formula C15H21NO4S B7587718 2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid, commonly known as PPSA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. PPSA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The exact mechanism of action of PPSA is not yet fully understood. However, it is believed that PPSA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, PPSA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
PPSA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PPSA has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, PPSA has been found to reduce the levels of nitric oxide (NO), which is involved in the inflammatory response and pain sensation.
実験室実験の利点と制限
PPSA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various in vitro and in vivo experiments. PPSA has also been found to have low toxicity and is well-tolerated in animal models. However, PPSA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, PPSA has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of PPSA. One direction is to study the potential use of PPSA in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Another direction is to study the potential use of PPSA as a tool to study the role of inflammation in various diseases. In addition, future studies could focus on improving the solubility and half-life of PPSA to increase its effectiveness in lab experiments.
合成法
PPSA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropylbenzenesulfonyl chloride with pyrrolidine to form 1-(4-isopropylbenzenesulfonyl)pyrrolidine. This intermediate is then reacted with chloroacetic acid to form PPSA. The purity of the synthesized PPSA can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
PPSA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. PPSA has also been found to exhibit antipyretic properties and has been studied for its potential use in the treatment of fever. In addition, PPSA has been studied for its potential use as a tool to study the role of inflammation in various diseases.
特性
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(16)10-15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSFWBAHDMHFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)







![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)